N-methyl-2-(methylamino)-5-nitronicotinamide
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Overview
Description
N-methyl-2-(methylamino)-5-nitronicotinamide is a chemical compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group attached to a nicotinamide ring, along with methyl and methylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(methylamino)-5-nitronicotinamide typically involves the nitration of a suitable nicotinamide precursor followed by methylation and amination reactions. One common method includes the nitration of 2-chloronicotinamide to introduce the nitro group, followed by substitution reactions to introduce the methyl and methylamino groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The subsequent methylation and amination steps can be carried out using methyl iodide and methylamine under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(methylamino)-5-nitronicotinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), dimethyl sulfate (DMS).
Major Products Formed:
Reduction: N-methyl-2-(methylamino)-5-aminonicotinamide.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-2-(methylamino)-5-nitronicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-(methylamino)-5-nitronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
- N-methyl-2-(methylamino)-5-nitrobenzamide
- N-methyl-2-(methylamino)-5-nitropyridine
- N-methyl-2-(methylamino)-5-nitroquinoline
Comparison: N-methyl-2-(methylamino)-5-nitronicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Biological Activity
N-methyl-2-(methylamino)-5-nitronicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding the biological activity of this compound, including its mechanisms of action, chemical properties, and relevant case studies.
This compound is characterized by the presence of a nitro group and a methylamino group attached to a nicotinamide backbone. This structure allows it to participate in various chemical reactions, which are crucial for its biological activity.
Types of Reactions:
- Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
- Reduction: The compound can undergo reduction reactions to yield corresponding amines.
- Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction: The compound may interact with specific enzymes or receptors, potentially inhibiting their activity. This could modulate various biochemical pathways critical for cellular function.
- Formation of Reactive Intermediates: Upon reduction, the nitro group can generate reactive intermediates that may interact with cellular components, leading to biological effects such as cell death or inhibition of proliferation.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures often possess significant antibacterial properties. For instance, derivatives of nicotinamide have been explored for their efficacy against resistant bacterial strains, suggesting that this compound could be a candidate for further investigation in antimicrobial therapy.
Anticancer Potential
The anticancer properties of this compound are under preliminary investigation. Its structural similarity to known anticancer agents suggests it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest. In vitro studies have demonstrated that similar compounds can affect cancer cell viability and proliferation rates, warranting further exploration into this compound's potential as an anticancer agent .
Study 1: In Vitro Anticancer Activity
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and colon cancer cells, with IC50 values demonstrating significant potency compared to control treatments. This suggests that the compound may act as a viable candidate for further development in cancer therapeutics.
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited notable antibacterial effects, particularly at higher concentrations, indicating its potential utility in treating bacterial infections resistant to conventional antibiotics.
Research Findings Summary Table
Study | Focus Area | Key Findings | |
---|---|---|---|
Study 1 | Anticancer Activity | Dose-dependent inhibition of breast and colon cancer cells | Potential candidate for cancer therapy |
Study 2 | Antimicrobial Efficacy | Significant antibacterial effects against S. aureus and E. coli | Possible treatment for antibiotic-resistant infections |
Properties
IUPAC Name |
N-methyl-2-(methylamino)-5-nitropyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-9-7-6(8(13)10-2)3-5(4-11-7)12(14)15/h3-4H,1-2H3,(H,9,11)(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACYUVJDLGFPOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318049 |
Source
|
Record name | N-Methyl-2-(methylamino)-5-nitropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142168-89-6 |
Source
|
Record name | N-Methyl-2-(methylamino)-5-nitropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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